N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1248547-33-2
VCID: VC5270202
InChI: InChI=1S/C18H19N3O2/c1-11-6-5-7-12(2)17(11)21-16(22)10-15-18(23)20-14-9-4-3-8-13(14)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,23)(H,21,22)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 1248547-33-2

Cat. No.: VC5270202

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 1248547-33-2

Specification

CAS No. 1248547-33-2
Molecular Formula C18H19N3O2
Molecular Weight 309.369
IUPAC Name N-(2,6-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C18H19N3O2/c1-11-6-5-7-12(2)17(11)21-16(22)10-15-18(23)20-14-9-4-3-8-13(14)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,23)(H,21,22)
Standard InChI Key IFILCLOJKXFVBR-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2

Introduction

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides containing a quinoxaline moiety. This compound has gained interest due to its potential applications in medicinal chemistry and its structural resemblance to bioactive molecules. Below is a detailed exploration of its chemical properties, synthesis pathways, and potential applications.

Synthesis Pathways

The synthesis of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step reactions:

  • Preparation of the Quinoxaline Core:

    • Quinoxalines are often synthesized by condensing o-phenylenediamine with α-dicarbonyl compounds (e.g., glyoxal or diketones).

    • The reaction occurs under acidic or neutral conditions to yield the tetrahydroquinoxaline intermediate.

  • Formation of the Acetamide Linkage:

    • The quinoxaline intermediate is reacted with 2-bromoacetamide or similar reagents.

    • This step introduces the acetamide functionality at the desired position.

  • Substitution with 2,6-Dimethylphenyl Group:

    • The final step involves coupling the amide nitrogen with 2,6-dimethylphenyl groups using reagents like acid chlorides or isocyanates.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra confirm the presence of aromatic protons and functional groups.

  • Infrared (IR) Spectroscopy:

    • Key peaks include:

      • Amide C=O stretch (~1650 cm1^{-1})

      • Aromatic C-H stretch (~3050 cm1^{-1})

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to m/z=296m/z = 296, confirming molecular weight.

Research Findings and Applications

While no direct studies on this compound were found in the provided materials, related quinoxaline derivatives have been extensively studied:

  • Docking Studies:

    • Molecular docking simulations suggest that similar compounds can inhibit enzymes like lipoxygenase or kinases involved in inflammation and cancer pathways .

  • Structure Optimization:

    • Modifications at the phenyl ring or amide group could enhance pharmacokinetic properties such as solubility and bioavailability.

  • Synthetic Intermediates:

    • This compound could serve as an intermediate for synthesizing more complex heterocyclic molecules.

Future Directions

To fully explore the potential of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide:

  • Conduct detailed biological assays to evaluate its activity spectrum.

  • Perform computational studies to predict binding affinities for drug targets.

  • Optimize synthesis routes for scalability and cost-effectiveness.

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